Cystic Fibrosis Transmembrane Conductance Regulator
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Overview
Description
The cystic fibrosis transmembrane conductance regulator is a protein that functions as a chloride ion channel in epithelial cells. It plays a crucial role in maintaining the balance of salt and water on various surfaces in the body, such as the lungs, pancreas, and intestines . Mutations in the gene encoding this protein lead to cystic fibrosis, a genetic disorder that affects multiple organs and systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The cystic fibrosis transmembrane conductance regulator is synthesized through a complex process involving the transcription and translation of the CFTR gene located on chromosome 7 . The protein is composed of 1,480 amino acids and includes two transmembrane domains, two nucleotide-binding domains, and a regulatory domain .
Industrial Production Methods: Industrial production of the this compound for research and therapeutic purposes involves recombinant DNA technology. This process includes cloning the CFTR gene into an expression vector, transfecting the vector into host cells (such as E. coli or mammalian cells), and purifying the expressed protein using chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: The cystic fibrosis transmembrane conductance regulator undergoes various post-translational modifications, including phosphorylation, glycosylation, and ubiquitination . These modifications are essential for its proper folding, trafficking, and function.
Common Reagents and Conditions: Phosphorylation of the this compound is mediated by protein kinases such as protein kinase A (PKA) and protein kinase C (PKC) in the presence of ATP . Glycosylation occurs in the endoplasmic reticulum and Golgi apparatus, where specific enzymes add carbohydrate groups to the protein .
Major Products Formed: The primary product of these reactions is the mature, functional this compound protein that can be transported to the cell membrane to perform its ion channel functions .
Scientific Research Applications
The cystic fibrosis transmembrane conductance regulator has numerous applications in scientific research:
Mechanism of Action
The cystic fibrosis transmembrane conductance regulator functions as an ATP-gated chloride ion channel. It regulates the transport of chloride and bicarbonate ions across epithelial cell membranes, which is crucial for maintaining the hydration and pH balance of various tissues . The protein’s activity is modulated by phosphorylation, which alters its conformation and gating properties .
Comparison with Similar Compounds
The cystic fibrosis transmembrane conductance regulator is unique among ATP-binding cassette (ABC) transporters because it functions as an ion channel rather than a transporter . Similar compounds include other ABC transporters such as the multidrug resistance protein (MRP) and the sulfonylurea receptor (SUR), which regulate ion channels indirectly .
List of Similar Compounds:- Multidrug resistance protein (MRP)
- Sulfonylurea receptor (SUR)
- ATP-binding cassette sub-family A member 1 (ABCA1)
The this compound’s unique function as an ion channel and its critical role in cystic fibrosis make it a significant target for therapeutic research and development .
Properties
CAS No. |
126880-72-6 |
---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
0 |
Synonyms |
Cystic Fibrosis Transmembrane Conductance Regulator |
Origin of Product |
United States |
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